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Butadiene

For Researchers, Scientists, and Drug Development
Professionals

Dodecanedioic acid (DDDA), a C12 a,w-dicarboxylic acid, is a crucial monomer in the
production of high-performance polymers such as Nylon 6,12, polyamides, polyesters, and
adhesives.[1][2] It also finds applications as a corrosion inhibitor, surfactant, and in the
formulation of coatings and fragrances.[1] While biotechnological routes using renewable
feedstocks are emerging, the traditional synthesis, originating from butadiene, remains a
cornerstone of its industrial production.[1][3] This guide provides a detailed technical overview
of the multi-step chemical process for converting butadiene into dodecanedioic acid.

The traditional synthesis is a four-step process:

o Cyclotrimerization of Butadiene: Three molecules of 1,3-butadiene are catalytically converted
to 1,5,9-cyclododecatriene (CDT).

o Hydrogenation of 1,5,9-Cyclododecatriene: The CDT is fully saturated to form
cyclododecane (CDAN).

o Oxidation of Cyclododecane: CDAN is oxidized to a mixture of cyclododecanol (CDA) and
cyclododecanone (CDK).
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 Nitric Acid Oxidation: The CDA/CDK mixture is oxidized to yield the final product,

dodecanedioic acid (DDDA).[2]

This document details the experimental protocols, reaction parameters, and quantitative

performance metrics for each stage of this established industrial process.

Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-
Cyclododecatriene (CDT)

The synthesis begins with the cyclotrimerization of 1,3-butadiene, a process typically catalyzed

by a Ziegler-Natta system.[4] The most common catalyst system consists of titanium

tetrachloride (TiCls) and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride

(EASC).[5][6] This reaction selectively produces 1,5,9-cyclododecatriene, primarily as a mixture

of isomers.

Caption: Workflow for the cyclotrimerization of butadiene to CDT.

Experimental Protocol

A continuous process for the cyclotrimerization of butadiene can be performed in a cascade of

reactors.[6]

Feed Preparation: Prepare separate feed streams. The first stream contains 1,3-butadiene. A
second stream contains the solvent (e.g., benzene or toluene), dried to a water content of
approximately 15 ppm.[6] A third stream contains TiCls dissolved in the solvent, and a fourth
contains ethylaluminum sesquichloride (EASC) also dissolved in the solvent.[6]

Reaction: Continuously feed the streams into the first reactor of the cascade. Maintain the
reaction temperature between 40°C and 80°C and a pressure of approximately 2 bar.[4][7]
The molar ratio of the aluminum compound to the titanium compound is typically maintained
between 5:1 and 15:1.[8]

Catalyst Quenching: At the end of the reaction, the catalyst is deactivated, often by the
addition of methanol.[7]

Work-up and Purification: The reaction mixture is filtered. The resulting crude product,
containing CDT, byproducts (like 1,5-cyclooctadiene and 4-vinylcyclohexene), higher
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oligomers, and solvent, is separated by distillation to isolate CDT with a purity of 299%.[5][6]

Quantitative Data: Butadiene Trimerization

Catalyst
Parameter Value Solvent Reference
System
Butadiene ]
) >95% TiCla / EASC Benzene [6]
Conversion
CDT Selectivity 87.2% - 90.2% TiCla / EASC Benzene [6]
Cs Isomers ]
o 3.9% - 5.4% TiCla / EASC Benzene [6]
Selectivity

Nitrogen-Ligand

CDT Yield 93% Supported Ti / Toluene 9]
EASC

Reaction TiCla / Benzene,

30°C - 80°C . [7]
Temperature Alkylaluminum Toluene
Reaction )

~2 bar Ziegler-Natta - [4]
Pressure

Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to
Cyclododecane (CDAN)

In the second step, the three double bonds of 1,5,9-cyclododecatriene are fully saturated
through catalytic hydrogenation to produce cyclododecane. This is a high-yield reaction
typically performed at elevated temperature and pressure.

Experimental Protocol

The hydrogenation of CDT is carried out via a liquid-phase process.[10]

e Reactor Charging: The 1,5,9-cyclododecatriene is charged into a high-pressure autoclave. A
hydrogenation catalyst, typically Raney Nickel, is added.[4]
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e Hydrogenation: The reactor is sealed and purged with an inert gas like nitrogen before being
pressurized with hydrogen gas. The reaction is conducted at a temperature of 170°C - 200°C
and a pressure of 10 - 28 bar.[4][10]

e Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating
complete saturation of the double bonds.

o Catalyst Removal: After cooling and depressurization, the reaction mixture is filtered to
remove the solid catalyst. The resulting liquid is high-purity cyclododecane, which can be
used in the next step without further purification.

Quantitative Data: CDT Hydrogenation

Temperatur
Parameter Value Catalyst Pressure Reference
Cyclododeca
] Up t0 99.9% Pd/Al203 Up to 140°C Up to 12 atm [11]
ne Yield
Reaction 170°C - ]
Raney Nickel [4]

Temperature 180°C
Reaction )

26 - 28 bar Raney Nickel [4]
Pressure

Step 3: Air Oxidation of Cyclododecane to
Cyclododecanol/Cyclododecanone (CDA/CDK)

This step involves the liquid-phase oxidation of cyclododecane using air. A key feature of this

process is the use of boric acid, which serves to protect the initially formed cyclododecanol

from over-oxidation by converting it into a more stable borate ester.[12] This significantly

improves the selectivity towards the desired alcohol and ketone mixture.

Experimental Protocol

The oxidation of cyclododecane is a controlled process where conversion is deliberately kept

low to maximize selectivity.[10][13]
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Reaction Setup: High-purity cyclododecane (containing <0.3 wt% cyclododecanone) is mixed
with 2.0-6.5 wt% boric acid in a reactor.[13]

Oxidation: Air (or an oxygen-containing gas with 7-21 mol% O3) is bubbled through the liquid
reaction mixture at a temperature of 155°C - 170°C and atmospheric pressure.[10][13] The
reaction is continued until a conversion of 5-25% is achieved.[13]

Hydrolysis: The resulting reaction mixture, containing unreacted cyclododecane and
cyclododecyl borate esters, is treated with hot water to hydrolyze the esters, releasing
cyclododecanol and regenerating boric acid.[12]

Separation: The organic phase is separated from the aqueous phase. Unreacted
cyclododecane is removed by vacuum distillation and recycled. The remaining product is a
mixture composed primarily of cyclododecanol (CDA) and cyclododecanone (CDK).[12]

Quantitative Data: Cyclododecane Oxidation

Temperatur .
Parameter Value Catalyst Conversion Reference
e
Selectivity to ) ) 155°C -
>90% Boric Acid 5-25% [13]
CDA/CDK 170°C
CDAIin _ _ 160°C -
) 80-90% Boric Acid - [4]
Product Mix 180°C
CDKin , _ 160°C -
) 10-20% Boric Acid - [4]
Product Mix 180°C
CDAYield ~80% Boric Acid - - [12]

Step 4: Oxidation of CDA/CDK Mixture to
Dodecanedioic Acid (DDDA)

The final step is the oxidative cleavage of the C12 ring of the cyclododecanol and
cyclododecanone mixture to form the linear dodecanedioic acid. This is a vigorous oxidation
reaction, most commonly performed using nitric acid.

Caption: Final oxidation and purification steps to produce DDDA.
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Experimental Protocol

e Reaction: The mixture of cyclododecanol and cyclododecanone is reacted with nitric acid.

This reaction is often catalyzed by the addition of copper and vanadium compounds.[4]

o Crystallization: Upon completion of the reaction, the mixture is cooled. Dodecanedioic acid,

being a solid with limited solubility in the reaction medium at lower temperatures, crystallizes

out of the solution.[14]

 Purification: The crystallized DDDA is collected by filtration. It is then washed with cold water

to remove residual nitric acid and soluble byproducts.[4] The solid product is subsequently

dried. This process can yield DDDA with a purity exceeding 99%.[4] The filtrate may be

processed further to recover smaller dicarboxylic acids that are formed as byproducts.[4]

_ . Final Oxidati

Oxidizing
Parameter Value Catalyst Reference
Agent
DDDA Yield o ) Copper,
88% Nitric Acid ) [4]
(from CDA) Vanadium
Combined Acid o ) Copper,
] ~94% Nitric Acid ) [4]
Yield (from CDK) Vanadium
. L Copper,
DDDA Purity >99% Nitric Acid ) 4]
Vanadium
DDDA Yield Hydrogen )
N ) ] Methanesulfonic
(from specific 93.1% Peroxide / Acetic i [14]
aci
diol) Acid

Summary

The traditional chemical synthesis of dodecanedioic acid from butadiene is a robust, multi-

stage process that has been optimized for industrial-scale production. It begins with the precise

catalytic trimerization of a C4 building block into a C12 carbocycle, followed by saturation and a

two-step oxidative ring-opening to yield the final linear dicarboxylic acid. While each step

presents unique challenges, from catalyst sensitivity in the first stage to the control of selectivity
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in the third, the overall pathway is a well-established and efficient method for producing high-
purity DDDA, a vital component for the polymer industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1236620#traditional-chemical-synthesis-of-
dodecanedioic-acid-from-butadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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